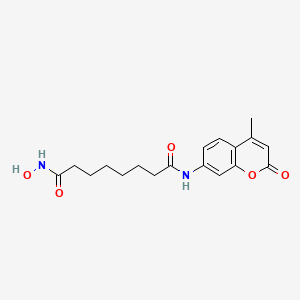

Coumarin-SAHA

Descripción

Rationale for Targeting HDACs with Novel Chemical Scaffolds

The critical role of HDACs in cellular processes has established them as attractive therapeutic targets. nih.gov The development of HDAC inhibitors (HDACis) has become a major focus in medicinal chemistry. d-nb.info While several HDACis have been approved for clinical use, such as for the treatment of certain lymphomas, they often face limitations. mdpi.comnih.gov Many first-generation inhibitors exhibit pan-HDAC inhibition, meaning they act on multiple HDAC isoforms, which can lead to off-target effects. tandfonline.com Furthermore, their efficacy against solid tumors has been limited, and issues of metabolic instability can reduce their therapeutic window. nih.govnih.govhelsinki.fi

These challenges have spurred the development of novel chemical scaffolds with the goal of creating more potent and selective HDAC inhibitors. tandfonline.com Researchers aim to design molecules that can differentiate between the various HDAC isoforms to achieve a more targeted therapeutic effect and a better safety profile. nih.gov The general pharmacophore model for HDACis includes three key components: a zinc-binding group (ZBG) that interacts with the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. mdpi.comresearchgate.net By modifying these components, scientists can fine-tune the inhibitor's affinity and selectivity for specific HDACs. nih.gov

Emergence of Coumarin-Hydroxamate Hybrids as Investigational Compounds

The strategy of creating hybrid molecules has emerged as a promising approach in the design of new HDAC inhibitors. nih.gov Coumarin-hydroxamate hybrids, such as Coumarin (B35378) Suberoylanilide Hydroxamic Acid, are a prime example of this approach. This design leverages the distinct properties of its constituent parts to create a potentially more effective inhibitor. nih.gov

The Hydroxamic Acid Group: This moiety serves as a potent zinc-binding group (ZBG), which is a critical feature for inhibiting the catalytic activity of HDACs. nih.govresearchgate.net

The Coumarin Moiety: Coumarin and its derivatives are natural products known for a wide range of biological activities. mdpi.comnih.gov In the context of HDAC inhibitors, the coumarin structure is utilized as a "cap" group. This part of the molecule interacts with the surface residues at the rim of the HDAC active site, which can contribute to the inhibitor's potency and selectivity. mdpi.comnih.gov

The Linker: A linker connects the coumarin cap and the hydroxamic acid ZBG. researchgate.netnih.gov In Coumarin Suberoylanilide Hydroxamic Acid, the suberoylanilide component forms this linker, providing the appropriate length and conformation to position the other two groups optimally for binding to the HDAC enzyme.

The rationale behind this hybrid design is to achieve synergistic effects. nih.gov By combining the well-established zinc-binding capability of hydroxamic acid with the unique surface-interacting properties of the coumarin scaffold, these compounds are being investigated for enhanced potency and potentially improved selectivity against specific HDAC isoforms. helsinki.finih.gov

Detailed Research Findings

Research into coumarin-based hydroxamate derivatives has shown significant promise in inhibiting HDAC enzymes and exhibiting anti-proliferative activity in cancer cell lines. The tables below summarize key findings from studies on compounds with this structural motif.

Table 1: Inhibitory Activity of Selected Coumarin-Hydroxamate Derivatives against HDAC1 This table presents the half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of a compound required to inhibit 50% of the HDAC1 enzyme activity. A lower IC₅₀ value signifies greater potency.

| Compound | IC₅₀ against HDAC1 (nM) | Reference Compound (SAHA) IC₅₀ (nM) | Fold-Potency vs. SAHA | Source |

|---|---|---|---|---|

| 10e | 2.5 | 220 | ~88x more potent | nih.gov |

| 11d | 20 | 220 | ~11x more potent | nih.gov |

| 13a | 24.3 | 25.6 | ~1.05x more potent | mdpi.com |

| 13c | 10.1 | 25.6 | ~2.5x more potent | mdpi.com |

Table 2: Anti-proliferative Activity of Selected Coumarin-Hydroxamate Derivatives in Cancer Cell Lines This table shows the IC₅₀ values for the anti-proliferative effects of the compounds on various human cancer cell lines. This measures the concentration needed to inhibit the growth of 50% of the cells.

| Compound | Cell Line | IC₅₀ (µM) | Reference Compound (SAHA) IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 10e | A549 (Lung) | 2.15 | 3.52 | scilit.com |

| 10e | HeLa (Cervical) | 1.98 | 2.45 | scilit.com |

| 11d | A549 (Lung) | 2.64 | 3.52 | scilit.com |

| 11d | HeLa (Cervical) | 2.21 | 2.45 | scilit.com |

| 13a | MDA-MB-231 (Breast) | 0.73 | 2.53 | nih.gov |

| 13c | MDA-MB-231 (Breast) | 0.36 | 2.53 | nih.gov |

| 13a | HCT-116 (Colon) | 1.15 | 2.11 | nih.gov |

| 13c | HCT-116 (Colon) | 0.81 | 2.11 | nih.gov |

These studies demonstrate that the coumarin-hydroxamate scaffold can produce compounds with potent HDAC inhibitory activity, in some cases significantly exceeding that of the reference drug SAHA (Vorinostat). nih.govscilit.com This potent enzyme inhibition translates into effective anti-proliferative activity against various solid tumor cell lines. nih.gov Furthermore, molecular docking studies have helped to rationalize the high potency of these compounds, revealing how they effectively interact with the active site of HDAC enzymes. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N'-hydroxy-N-(4-methyl-2-oxochromen-7-yl)octanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-12-10-18(23)25-15-11-13(8-9-14(12)15)19-16(21)6-4-2-3-5-7-17(22)20-24/h8-11,24H,2-7H2,1H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRCADVJNRJJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693947 | |

| Record name | N~1~-Hydroxy-N~8~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)octanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260635-77-5 | |

| Record name | N~1~-Hydroxy-N~8~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)octanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Coumarin Suberoylanilide Hydroxamic Acid Analogs

Strategies for Coumarin-Hydroxamate Scaffold Assembly

The synthesis of Coumarin-SAHA analogs involves the strategic connection of the coumarin (B35378) cap, the linker, and the hydroxamic acid ZBG. Various synthetic routes have been developed to achieve this, often involving multi-step sequences that allow for the introduction of diversity at each component of the pharmacophore.

Incorporation of Coumarin Moiety as a Surface Recognition Cap Group

The coumarin moiety serves as the cap group, interacting with the surface of the HDAC enzyme. Its incorporation is a critical step in the synthesis of this compound analogs. One common strategy involves the use of a pre-functionalized coumarin, such as 7-amino-4-methylcoumarin (B1665955), which can be coupled with a linker.

A typical synthesis begins with the activation of the free carboxyl group of a linker precursor, such as suberic acid monomethyl ester. Reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) are used for this activation, followed by an amidation reaction with 7-amino-4-methylcoumarin in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This reaction forms an amide bond, linking the coumarin cap to the linker.

Researchers have also explored attaching the linker and ZBG to different positions on the coumarin ring, such as the C-7 position. nih.gov For instance, substituted 7-hydroxycoumarins can be reacted with a brominated fatty acid ester to attach the linker, which is then converted to the final hydroxamic acid. nih.gov The choice of substitution on the coumarin ring, such as a methoxy (B1213986) group, has been shown to influence the inhibitory activity of the resulting compound. nih.gov

Design and Synthesis of Linker Region Variants

The linker region connects the coumarin cap and the zinc-binding group, and its length and composition are crucial for optimal positioning of the ZBG within the catalytic site of the HDAC enzyme. Researchers have synthesized a variety of linker variants to investigate the structure-activity relationship (SAR).

A common approach to synthesizing linker variants is to use ω-bromo fatty acid esters of varying chain lengths. These can be reacted with a functionalized coumarin, followed by conversion of the ester to a hydroxamic acid. Studies have shown that the length of the polymethylene linker significantly impacts HDAC inhibitory activity. For example, in a series of coumarin-based hydroxamic acid derivatives, the potency against HDAC1 increased with increasing linker length, with a seven-methylene linker demonstrating the highest activity. nih.gov This trend is a classical feature of many HDAC inhibitors. nih.gov

The following table summarizes the impact of linker length on the HDAC1 inhibitory activity of a series of coumarin-based hydroxamate derivatives.

| Compound | Linker Length (n) | HDAC1 IC50 (nM) |

| 10a | 4 | 1.83 |

| 10b | 5 | 0.87 |

| 10c | 6 | 0.45 |

| 10d | 7 | 0.24 |

| 10e | 8 | 0.31 |

| SAHA | - | 21.10 |

Data sourced from a study on novel coumarin-based hydroxamate derivatives as HDAC inhibitors. nih.gov

Beyond simple alkyl chains, researchers have also incorporated other functionalities within the linker to modulate the properties of the inhibitors.

Approaches for Hydroxamic Acid Zinc-Binding Group Integration

The hydroxamic acid moiety (-CONHOH) is a key functional group in many HDAC inhibitors as it effectively chelates the zinc ion in the enzyme's active site. nih.gov The final step in the synthesis of this compound analogs is typically the conversion of a precursor, usually a methyl or ethyl ester, into the hydroxamic acid.

A widely used method for this transformation is the reaction of the ester with hydroxylamine (B1172632) (NH₂OH) under basic conditions. nih.govnih.gov A freshly prepared solution of hydroxylamine is often used, which can be generated from hydroxylamine hydrochloride and a base like potassium hydroxide (B78521) (KOH) or sodium methoxide. nih.govnih.gov The reaction is typically carried out in a protic solvent such as methanol. nih.gov

Alternative methods for forming the hydroxamic acid group include the coupling of a carboxylic acid with hydroxylamine using a coupling reagent. This approach is useful when the starting material for the linker contains a carboxylic acid instead of an ester. Various coupling reagents can be employed to facilitate this amide bond formation. nih.gov

Synthesis of Fluorescently Tagged this compound Probes

The inherent fluorescence of the coumarin scaffold makes it an excellent candidate for the development of fluorescent probes to study HDACs. nih.govnih.gov this compound itself can function as a fluorescent probe. nih.gov The synthesis of such probes follows the general strategies for scaffold assembly, with a focus on preserving or enhancing the fluorescent properties of the coumarin moiety.

The synthesis of a fluorescent this compound probe was achieved by coupling suberic acid monomethyl ester with 7-amino-4-methylcoumarin, followed by treatment with hydroxylamine. nih.gov The resulting compound, N¹-hydroxy-N⁸-(4-methyl-2-oxo-2H-chromen-7-yl)octanediamide (this compound), exhibits fluorescence with an excitation maximum at 325 nm and an emission maximum at 400 nm. nih.gov The quantum yield of this probe was determined to be 0.43. nih.gov

The fluorescence of these probes can be modulated upon binding to HDAC enzymes, a property that is exploited in binding affinity and dissociation rate studies. For example, the fluorescence of this compound is quenched upon binding to HDAC8. nih.gov This change in fluorescence intensity can be used in competitive binding assays to determine the binding affinities of other non-fluorescent HDAC inhibitors. nih.gov

The following table highlights the photophysical properties of a synthesized this compound fluorescent probe.

| Property | Value |

| Excitation Maximum (λex) | 325 nm |

| Emission Maximum (λem) | 400 nm |

| Quantum Yield (Φ) | 0.43 |

Data sourced from a study on this compound as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors. nih.gov

Optimization of Synthetic Pathways for Improved Yield and Purity

The optimization of synthetic pathways for this compound and its analogs is crucial for obtaining sufficient quantities of pure compounds for biological evaluation. Key areas for optimization include reaction conditions, purification methods, and the choice of reagents.

In the coupling step between the coumarin cap and the linker, the choice of coupling agent and reaction time can significantly impact the yield. For instance, using EDC as a coupling agent with a reaction time of 24 hours has been reported. nih.gov Purification of the intermediate ester is typically achieved through column chromatography or washing with aqueous solutions to remove unreacted starting materials and byproducts. nih.gov

For the final hydroxamic acid formation step, the concentration of hydroxylamine and the reaction temperature are important parameters. An excess of hydroxylamine is often used to drive the reaction to completion. nih.gov The reaction is typically performed at room temperature or slightly below to minimize potential side reactions. nih.gov

Purification of the final hydroxamic acid product can be challenging due to its polarity. Recrystallization is a common method for obtaining highly pure material. In some cases, simple filtration and washing with a suitable solvent can yield a product of sufficient purity. nih.gov The development of methodologies that are tolerant to different functional groups and allow for purification by simple filtration and washing are attractive for their efficiency and scalability. nih.gov

Molecular Mechanisms of Histone Deacetylase Inhibition by Coumarin Suberoylanilide Hydroxamic Acid

Molecular Interactions with HDAC Catalytic Sites

The inhibitory activity of Coumarin (B35378) Suberoylanilide Hydroxamic Acid stems from its specific molecular interactions with the catalytic site of zinc-dependent histone deacetylases. uea.ac.uk The canonical pharmacophore model for HDAC inhibitors like CSHA involves three key components: a zinc-binding group (ZBG), a linker region, and a surface recognition or "cap" group. nih.govmdpi.com Each of these components has a distinct role in the binding and inhibition of the enzyme. The hydroxamic acid moiety acts as the ZBG, the suberoyl group serves as the linker, and the coumarin ring functions as the cap group.

Zinc Ion Chelation by the Hydroxamic Acid Moiety

At the core of the catalytic mechanism for Class I, II, and IV HDACs is a zinc ion (Zn²⁺). uea.ac.uknih.gov This ion is essential for the deacetylation reaction. The hydroxamic acid group of CSHA is designed to act as a potent zinc-binding group, effectively chelating the Zn²⁺ ion in the enzyme's active site. mdpi.comnih.gov This interaction is the primary anchor for the inhibitor and is largely responsible for its high potency. nih.govnih.gov

The chelation typically occurs in a bidentate fashion, where both the carbonyl and hydroxyl oxygens of the hydroxamic acid coordinate with the zinc ion. nih.gov This strong interaction occupies the position required for the binding of the natural substrate's acetyl group and the catalytic water molecule, thereby blocking the enzyme's deacetylase function. embopress.org While this zinc-binding function is a hallmark of most potent HDAC inhibitors, the precise coordination geometry (bidentate versus monodentate) can vary between different HDAC classes, a feature influenced by other parts of the inhibitor molecule, such as the linker. nih.gov

Interactions of the Coumarin Cap Group with Enzyme Surface

The coumarin moiety of CSHA functions as the cap group, which interacts with the protein surface at the rim of the active site channel. nih.govnih.gov This interaction is critical for orienting the inhibitor correctly and contributes significantly to the binding affinity and isoform selectivity. nih.govekb.eg The bulky and hydrophobic nature of the coumarin ring engages with surface amino acid residues, which can differ between HDAC isoforms. ekb.eg

Molecular docking studies reveal that the cap group settles into a pocket on the enzyme surface, forming hydrogen bonds and van der Waals interactions with residues at the entrance of the catalytic site. mdpi.comembopress.org For example, in HDAC8, a conserved aspartic acid residue (Asp101) at the active-site rim has been shown to interact with the cap groups of inhibitors, positioning them for optimal binding. embopress.org The specific interactions mediated by the coumarin cap are a key determinant in distinguishing between the active sites of different HDACs. nih.govnih.gov

Role of the Linker Region in Enzyme Channel Occupancy

The linker region of CSHA, the suberoyl anilide chain, has the critical role of spanning the hydrophobic tunnel that leads from the enzyme surface to the catalytic zinc ion. nih.govnih.govmdpi.com This aliphatic chain mimics the acetyl-lysine side chain of the natural histone substrate. mdpi.com As it traverses the channel, the linker forms multiple hydrophobic and van der Waals interactions with nonpolar amino acid residues lining the tunnel wall, such as phenylalanine and glycine. embopress.org

The length and composition of the linker are finely tuned to the dimensions of this channel. nih.govnih.gov A linker of optimal length is required to properly position the coumarin cap at the surface and the hydroxamic acid group for zinc chelation. nih.gov Studies on related inhibitors have shown a clear dependence of inhibitory activity on linker length, with a chain of 5-6 atoms often being optimal for traversing the binding pocket. nih.govnih.gov Furthermore, the linker's interaction within its binding channel can influence the chelation mode of the hydroxamic acid with the zinc ion, highlighting the interplay between the different domains of the inhibitor in achieving potent and selective enzyme inhibition. nih.gov

Table 2: Summary of Molecular Interactions with HDAC Catalytic Sites

| Inhibitor Component | Interacting Enzyme Feature | Type of Interaction | Reference |

|---|---|---|---|

| Hydroxamic Acid (ZBG) | Catalytic Zn²⁺ ion | Chelation/Coordination bond | nih.govmdpi.com |

| Coumarin (Cap Group) | Surface residues at active site rim | Hydrogen bonds, van der Waals | nih.govmdpi.comembopress.org |

| Linker Region | Hydrophobic active site channel | Hydrophobic, van der Waals | nih.govnih.govembopress.org |

Structure Activity Relationship Sar Studies and Rational Design of Coumarin Suberoylanilide Hydroxamic Acid Derivatives

Impact of Coumarin (B35378) Substituent Modifications on Inhibitory Potency and Selectivity

Modifications to the coumarin ring, which acts as the cap group interacting with residues at the rim of the HDAC active site, significantly influence the inhibitory activity and isoform selectivity of the derivatives. semanticscholar.orgnih.gov The functionalization of the coumarin core is a common and effective strategy for optimizing antiproliferative activity. mdpi.com

Research has shown that the position and nature of substituents on the coumarin scaffold are key determinants of potency. mdpi.com For instance, studies on a series of coumarin-based hydroxamates revealed that compounds with a 7-methoxy substitution on the coumarin ring were slightly more potent than their unsubstituted counterparts. mdpi.com Another study exploring various substitutions found that derivatives with hydrogen (H), 6-methoxy (6-MeO), 8-ethoxy (8-EtO), and 6-bromo (6-Br) groups on the coumarin ring exhibited the strongest antiproliferative activities. mdpi.com The introduction of a p-methoxyl group on a coumarin cap was also part of a strategy to develop novel inhibitors for breast cancer. nih.gov

Furthermore, the position where the linker and ZBG are attached to the coumarin moiety impacts the compound's efficacy. mdpi.comnih.gov When the linker-ZBG portion was moved from the C-4 to the C-7 position of the coumarin, the resulting compounds showed decreased inhibitory activity compared to analogues with the linker at other positions, indicating that the substitution pattern is crucial for optimal interaction with the enzyme. mdpi.comnih.gov The thiazolyl-coumarin group has also been identified as an effective surface recognition cap for inhibiting HDAC activity. ekb.eg These findings demonstrate that the coumarin is an effective surface recognition cap for HDACs and that strategic substitutions can fine-tune the biological activity of these inhibitors. nih.gov

| Compound Series | Substituent on Coumarin Ring | Observed Effect on Activity | Reference |

|---|---|---|---|

| Coumarin-based hydroxamates | 7-methoxy | Slightly more potent than unsubstituted analogues. | mdpi.com |

| Coumarin-hydroxamic acid derivatives (7c, 7e, 7f, 7i) | H, 6-MeO, 8-EtO, 6-Br | Exhibited the strongest antiproliferative activity in the series. | mdpi.com |

| Coumarin-hydroxamate hybrid (ZN444B) | p-methoxyl group | Part of a successful design for an anti-breast cancer agent. | nih.gov |

| Thiazolyl-coumarins | Thiazole group | Identified as an effective surface recognition cap. | ekb.eg |

Influence of Linker Length and Chemical Composition on HDAC Inhibition

The linker region, which connects the coumarin cap to the zinc-binding hydroxamic acid, plays a critical role in determining the inhibitory potency of the compounds. nih.gov Its length and chemical composition are crucial as it positions the ZBG for optimal chelation with the zinc ion in the catalytic pocket of the enzyme. agribiop.com

Multiple studies have consistently demonstrated a linker-length-dependent inhibition of HDACs. mdpi.comnih.gov In one series of alkoxy-substituted coumarin derivatives, the inhibitory activity against HDAC1 improved as the linker was elongated from five to seven carbons (n=5 to n=7). nih.gov However, the activity began to decline when the alkyl chain was extended further to eight carbons (n=8) or when a branched chain was introduced. nih.gov

This trend was corroborated in another study where the potency of coumarin-based hydroxamate derivatives increased with a longer linker. mdpi.comresearchgate.net The compound with a seven-methylene linker (n=7) exhibited the best activity, being approximately 90 times more potent against HDAC1 than the reference drug SAHA. mdpi.comnih.gov This highlights the importance of an optimal linker length for spanning the distance from the enzyme surface to the active site. mdpi.com The chemical nature of the linker, such as the inclusion of an amide group, has also been explored as a strategy to influence binding properties. mdpi.com

| Compound ID | Linker Composition (Number of Methylene Units, n) | HDAC1 IC₅₀ (nM) | Reference |

|---|---|---|---|

| 10a | 2 (with NH) | >100 | nih.gov |

| 13a (analogue) | 5 | Potent Inhibition | nih.gov |

| 10e | 7 (with NH) | 0.24 ± 0.03 | mdpi.comnih.gov |

| 13c (analogue) | 7 | 0.30 (Best in series) | nih.gov |

| 13d (analogue) | 8 | Activity declined vs. n=7 | nih.gov |

Derivatization Strategies for Enhanced HDAC Interaction and Cellular Uptake

The rational design of coumarin suberoylanilide hydroxamic acid derivatives involves specific derivatization strategies aimed at improving interactions with HDAC enzymes and enhancing cellular permeability. nih.govmdpi.com These strategies focus on modifying the three key pharmacophoric elements: the cap, linker, and ZBG. researchgate.net

One primary strategy involves optimizing the coumarin "cap" group to improve its interaction with the external surface of the enzyme's active site. mdpi.com This is achieved by introducing various substituents with different electronic and steric properties onto the aromatic ring of the coumarin. mdpi.com The goal is to achieve better surface recognition and form more stable bonds with surface amino acids, thereby increasing affinity and selectivity for specific HDAC isoforms. agribiop.comnih.gov

A second strategy focuses on the linker region. mdpi.com This includes exploring the influence of flexible linkers on binding by integrating an amide group into an aliphatic chain of varying lengths. mdpi.com The linker's role is to properly orient the ZBG within the catalytic tunnel, and modifications here can significantly impact potency. agribiop.com

A third, overarching strategy is the creation of hybrid molecules that combine the coumarin scaffold with the pharmacophore of known HDAC inhibitors, such as the hydroxamic acid group found in SAHA. nih.govnih.gov This approach aims to leverage the favorable properties of coumarin, which can interact with a variety of enzymes, with the proven zinc-binding ability of the hydroxamic acid moiety. nih.govagribiop.com This hybridization has been a valid and successful strategy in the development of novel and potent HDAC inhibitors. nih.gov

Computational Chemistry and Molecular Docking Analysis

Computational methods, including molecular docking, in silico modeling, and quantitative structure-activity relationship (QSAR) analysis, are indispensable tools in the rational design of coumarin-based HDAC inhibitors. agribiop.comnih.gov These techniques provide crucial insights into how these molecules interact with their biological targets at an atomic level. researchgate.netkg.ac.rs

Molecular docking simulations are widely used to predict the binding orientation of coumarin derivatives within the active site of various HDAC isoforms. agribiop.comagribiop.com These studies consistently show a conserved binding mode that aligns with the classical pharmacophore model for HDAC inhibitors. semanticscholar.orgnih.gov The coumarin moiety acts as the "cap" group, interacting with amino acid residues at the entrance of the active site cavity. nih.govnih.gov The linker chain extends into the hydrophobic tunnel of the active site. semanticscholar.orgnih.gov Finally, the hydroxamic acid group (ZBG) penetrates deep into the pocket to chelate the catalytic Zn²⁺ ion, an interaction essential for inhibitory activity. agribiop.comnih.gov

Docking studies have identified specific interactions that stabilize the inhibitor-enzyme complex. For example, the hydroxamic acid group of one potent derivative was shown to form hydrogen bonds with His140 and His178 in HDAC1. semanticscholar.org Additionally, π-π stacking interactions are often observed between the aromatic rings of the inhibitor and tyrosine residues (e.g., Tyr204) in the active site. semanticscholar.org By calculating binding affinities (docking scores), these simulations can help rank potential inhibitors and rationalize observed differences in potency and selectivity among different HDAC isoforms. agribiop.comagribiop.comnih.gov For instance, docking has been used to explain the high isozyme selectivity of certain compounds for HDAC1 over HDAC6. ekb.eg

In silico modeling provides detailed three-dimensional representations of the ligand-enzyme complexes, allowing for a visual analysis of the interactions predicted by docking. nih.gov Researchers use crystal structures of HDAC enzymes from the Protein Data Bank (PDB) as templates for these models, such as the structure of HDAC1 (PDB entry: 4BKX) or HDAC8 (PDB entry: 1T69). semanticscholar.orgnih.govnih.gov

These models are crucial for validating docking results and understanding the structural basis for a compound's activity. nih.gov For example, modeling of a potent coumarin derivative (13c) within the HDAC1 binding pocket helped to rationalize its high potency by visualizing the key hydrogen bonds and π-π interactions that anchor it in place. semanticscholar.orgnih.gov Furthermore, molecular dynamics (MD) simulations can be employed to assess the stability of these computationally generated ligand-enzyme complexes over time. nih.govresearchgate.net MD simulations analyze parameters like root mean square deviation (RMSD) to confirm that the inhibitor remains stably bound in its predicted orientation, thus verifying the accuracy of the docking pose. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For coumarin-based HDAC inhibitors, 3D-QSAR models are constructed to identify the key structural features and physicochemical properties required for potent inhibition. nih.gov

These models are built using a training set of coumarin derivatives with known inhibitory activities. nih.gov The resulting models are then validated statistically, using parameters like Q² and R², to ensure they are robust and have predictive power. nih.gov The output of a QSAR study often includes contour maps, which visually represent the relationship between structure and activity. nih.gov These maps highlight regions where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity, providing valuable clues for the rational design of new, more effective inhibitors. nih.gov This approach allows for the in silico design of novel compounds with predicted high activity before undertaking their chemical synthesis. nih.gov

Applications As a Research Probe in Epigenetic and Biochemical Studies

Utilization as a Fluorescent Probe for HDAC Activity Measurement

CSHA functions as a potent fluorescent probe for the direct measurement and characterization of HDAC activity. researchgate.netnih.gov The core principle of its utility lies in the alteration of its fluorescence upon binding to an HDAC enzyme. researchgate.net Specifically, the fluorescence of CSHA is significantly quenched when it binds to the active site of enzymes like HDAC8. researchgate.net This change in fluorescence intensity provides a clear signal that can be used to quantify binding events.

The assay relies on monitoring the fluorescence emission of CSHA (at approximately 400 nm when excited at 325 nm) in the presence of an HDAC isozyme. researchgate.netnih.gov When other non-fluorescent HDAC inhibitors are introduced, they compete with CSHA for binding to the enzyme's active site. nih.gov This competition displaces CSHA from the enzyme, leading to a recovery of its fluorescence. The degree of this fluorescence change is directly proportional to the binding affinity and concentration of the competing inhibitor, allowing for precise quantification of enzyme-inhibitor interactions. researchgate.netnih.gov This method is advantageous as it does not require polarization accessories or rely on fluorescence resonance energy transfer (FRET) from the enzyme's intrinsic tryptophan residues. nih.gov

The robust and sensitive nature of the fluorescence-based assay using CSHA makes it exceptionally well-suited for high-throughput screening (HTS) of new potential HDAC inhibitors. nih.govnih.govnih.gov HTS campaigns are essential for discovering novel drug candidates from large compound libraries, and they demand assays that are fast, reliable, and scalable. apexbt.comabcam.com

The CSHA-based competitive binding assay meets these criteria. nih.gov It can be readily adapted to a microplate format, allowing for the simultaneous testing of thousands of compounds. nih.govabcam.com In this setup, a mixture of an HDAC enzyme and CSHA is distributed into the wells of a microplate. The addition of compounds from a screening library that have inhibitory activity will displace CSHA, causing a measurable increase in fluorescence. researchgate.netnih.gov This "turn-on" signal is easily detected by a fluorescence plate reader, providing a rapid assessment of the inhibitory potential of each compound. apexbt.comabcam.com This methodology offers a significant advantage over more traditional assays that may involve radioactivity, chromatography, or complex multi-step procedures. nih.govabcam.com

Table 1: Characteristics of CSHA as a High-Throughput Screening Probe

| Feature | Description | Source(s) |

|---|---|---|

| Principle | Competitive displacement of the fluorescent probe from the HDAC active site by a test inhibitor. | nih.gov, researchgate.net |

| Signal | Increase in fluorescence intensity as CSHA is displaced and its quenching is relieved. | researchgate.net |

| Detection | Standard fluorescence plate reader. | apexbt.com, abcam.com |

| Format | Easily adaptable to multi-well microplates for automated screening. | nih.gov, abcam.com |

| Advantages | High sensitivity, robust, non-radioactive, and eliminates need for chromatography or extractions. | nih.gov, abcam.com |

Beyond simply identifying inhibitors, the CSHA probe allows for the detailed study of the kinetics of enzyme-inhibitor interactions in real time. researchgate.netnih.gov Understanding the dynamics of how an inhibitor binds to and dissociates from its target enzyme is crucial for drug development, as it provides insights into the inhibitor's mechanism of action and duration of effect. acs.orgacs.org The CSHA assay enables the determination of key kinetic and thermodynamic parameters, including binding affinities (Kd) and dissociation off-rates (koff). nih.govnih.gov

By continuously monitoring the fluorescence signal as a competing inhibitor is introduced to the HDAC-CSHA complex, researchers can observe the progression of the binding event over time. nih.govacs.org The rate at which the fluorescence changes correlates to the association and dissociation rates of the inhibitor being studied. This allows for a dynamic view of the formation and stability of the enzyme-inhibitor complex, distinguishing between inhibitors that bind and release quickly (fast-binding) and those that form a more stable, long-lived complex (slow-binding). nih.govacs.org Such detailed kinetic profiling is applicable to a wide range of HDAC isozymes. nih.gov

Investigating Competitive Binding Mechanisms of Other HDAC Inhibitors

The CSHA probe is a powerful tool for dissecting the competitive binding mechanisms of various classes of HDAC inhibitors. nih.gov The fundamental principle of the assay is rooted in competition; CSHA acts as a reporter on the binding of any other molecule to the same active site. researchgate.netnih.gov This allows for a direct comparison of the binding strengths of different inhibitors against a specific HDAC isozyme.

Researchers can titrate varying concentrations of a new, unlabeled inhibitor against a fixed concentration of HDAC and CSHA. The resulting data, which shows the change in fluorescence as a function of the competitor's concentration, can be used to calculate the inhibitor's binding affinity (Kd). nih.gov This method has been successfully used to determine the Kd and koff values for known inhibitors like SAHA and Romidepsin. nih.gov This approach is invaluable for structure-activity relationship (SAR) studies, where the goal is to understand how chemical modifications to an inhibitor's structure affect its binding potency. nih.gov Furthermore, it can help elucidate different binding modes, such as comparing the fast-on, fast-off kinetics typical of hydroxamates like SAHA with the slower, tighter binding profiles of other inhibitor classes. acs.org

Table 2: Kinetic Parameters Determined Using CSHA Competitive Assay

| Parameter | Definition | Significance | Source(s) |

|---|---|---|---|

| Kd (Binding Affinity) | The equilibrium dissociation constant, indicating the concentration of inhibitor required to bind 50% of the enzyme at equilibrium. | A measure of the inhibitor's potency; lower Kd indicates stronger binding. | nih.gov, researchgate.net, nih.gov |

| koff (Dissociation Rate) | The rate constant for the dissociation of the enzyme-inhibitor complex. | Reflects the residence time of the inhibitor on the target; a slow koff indicates a long-lasting inhibitory effect. | nih.gov, researchgate.net, nih.gov |

Tracing Intracellular Localization and Cellular Penetration in In Vitro Models

The application of small-molecule fluorescent probes is crucial for visualizing the distribution of drugs and their targets within living cells. nih.govduke.edu While direct studies detailing the use of CSHA specifically for cellular imaging are not as prevalent as its biochemical applications, its properties as a fluorescent derivative of the cell-permeable drug SAHA suggest its potential for such use. nih.govnih.gov The ability of a probe to enter cells and engage with its intracellular target is a prerequisite for its use in cellular assays. nih.gov

The general methodology for such studies involves treating living cells with the fluorescent probe and observing its localization using fluorescence microscopy or quantifying its uptake via flow cytometry. nih.govacs.org An intracellular fluorescence competition assay can be employed to confirm that the probe is engaging its intended target within the cellular environment. nih.gov In this type of assay, cells are pre-incubated with a non-fluorescent inhibitor candidate before the addition of the fluorescent probe. If the candidate inhibitor successfully engages the intracellular target (e.g., an HDAC), it will block the binding sites, resulting in diminished uptake and staining by the fluorescent probe. nih.gov This approach not only confirms cellular penetration but also provides evidence of target engagement in a physiologically relevant context. The development of such assays using probes like CSHA would provide valuable insights into the mechanisms of action of HDACs and the efficacy of their inhibitors within cellular systems. nih.gov

Cellular and Molecular Biological Effects in in Vitro Models

Regulation of Histone Acetylation Levels in Cellular Contexts

As a histone deacetylase inhibitor, the primary molecular effect of coumarin (B35378) suberoylanilide hydroxamic acid is the alteration of the acetylation state of cellular proteins, most notably histones. This action prevents the removal of acetyl groups from lysine (B10760008) residues on these proteins, leading to an accumulation of acetylation, which in turn affects chromatin structure and gene transcription.

Increased Acetylation of Histone H3 and H4

Treatment of cancer cell lines with coumarin-based suberoylanilide hydroxamic acid derivatives leads to a significant increase in the acetylation levels of core histone proteins H3 and H4. nih.govnih.gov This hyperacetylation is a hallmark of HDAC inhibition and is directly linked to the compound's anti-proliferative activity. nih.gov In studies using human breast cancer cell lines, such as MDA-MB-231, coumarin-hydroxamate compounds were shown to increase the acetylation of histone H3 and H4 in a dose-dependent manner. nih.gov This effect confirms that the compound effectively engages its intended target within the cellular environment. The increased acetylation of histones leads to a more open chromatin structure, which allows for the transcription of genes that are often silenced during carcinogenesis. nih.gov

| Compound | Cell Line | Observed Effect | Concentration | Source |

|---|---|---|---|---|

| Coumarin-Hydroxamate Hybrid (ZN444B) | Breast Cancer Cells | Significantly increased acetylation of H3 and H4 compared to SAHA. | Not Specified | nih.gov |

| Coumarin-Hydroxamate Derivative (13a) | MDA-MB-231 (Breast Cancer) | Dose-dependently increased acetylation of histone H3 and H4. | 1, 2, and 5 µM | nih.gov |

| Coumarin-Hydroxamate Derivative (13c) | MDA-MB-231 (Breast Cancer) | Dose-dependently increased acetylation of histone H3 and H4. | 1, 2, and 5 µM | nih.gov |

Acetylation of Non-Histone Proteins (e.g., α-tubulin)

The effects of HDAC inhibitors are not limited to histone proteins. These enzymes also target other cellular proteins, and their inhibition can lead to the acetylation of non-histone targets. Analogs of suberoylanilide hydroxamic acid have been shown to up-regulate the acetylation of α-tubulin. The acetylation of α-tubulin is associated with the stability of microtubules and can affect cellular processes such as cell division and migration.

Modulation of Gene Expression Profiles

By altering histone acetylation and chromatin accessibility, coumarin suberoylanilide hydroxamic acid and its parent compound, SAHA, can significantly modulate the expression of genes that are critical for cell cycle control and survival.

Upregulation of p21 (cyclin-dependent kinase inhibitor)

A key downstream effect of HDAC inhibition by suberoylanilide hydroxamic acid is the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/CIP1). nih.govnih.gov The p21 protein is a potent inhibitor of the cell cycle and can induce cell cycle arrest, typically at the G1/S or G2/M transitions. nih.gov Studies on the parent compound, SAHA, have shown that it induces the expression of p21 mRNA and protein. nih.gov This upregulation is a crucial part of the mechanism by which these inhibitors halt cancer cell proliferation. Notably, the activation of the p21 promoter by SAHA can occur independently of the tumor suppressor p53. nih.gov Instead, the activation is mediated through Sp1 binding sites within the p21 promoter. nih.gov The increased histone acetylation in the p21 promoter region, induced by the HDAC inhibitor, facilitates the binding of transcription factors and subsequent gene expression. nih.gov

Downregulation of p53 Tumor Suppressor Gene

The provided outline specifies the downregulation of the p53 tumor suppressor gene. However, extensive research on suberoylanilide hydroxamic acid (SAHA) and related compounds does not support the downregulation of the p53 gene itself. Instead, the literature indicates a more complex regulatory relationship. Some studies report that HDAC inhibitors like SAHA can lead to the stabilization and activation of the p53 protein through post-translational modifications, such as acetylation. nih.govnih.gov For instance, one study noted that SAHA can enhance the radiosensitivity of lung cancer cells through the acetylation of both wild-type and mutant p53. nih.govnih.gov Other research demonstrates that the anti-cancer effects of SAHA, such as the upregulation of p21, occur through a p53-independent pathway. nih.gov Furthermore, some coumarin-based hybrids have been found to stabilize p53 by disrupting its interaction with its negative regulator, MDM2. Therefore, rather than downregulating the p53 gene, these compounds appear to modulate the activity and stability of the p53 protein or bypass it to exert their effects.

Regulation of Cyclin D1 Expression

In contrast to the upregulation of the cell cycle inhibitor p21, treatment with suberoylanilide hydroxamic acid has been shown to decrease the expression of key cell cycle promoters, such as Cyclin D1. nih.gov Cyclin D1 is a protein that, when complexed with cyclin-dependent kinases 4 and 6 (CDK4/6), promotes the progression of the cell cycle through the G1 phase. By inhibiting the expression of Cyclin D1, SAHA and its derivatives can contribute to cell cycle arrest. nih.gov This downregulation of a critical pro-proliferative gene, combined with the upregulation of an inhibitory gene like p21, demonstrates the multi-pronged approach by which these compounds halt uncontrolled cell growth.

| Gene | Effect | Cell Line(s) | Mechanism/Comment | Source |

|---|---|---|---|---|

| p21 (WAF1/CIP1) | Upregulation | MCF7 (Breast Cancer), Glioma cells | p53-independent activation via Sp1 sites; increased histone acetylation at promoter. | nih.govnih.gov |

| p53 | Modulation of activity (not downregulation) | Lung Cancer Cells | Stabilization and acetylation of p53 protein. Effects can also be p53-independent. | nih.govnih.govnih.gov |

| Cyclin D1 | Downregulation | Glioma cells, Breast Cancer Cells | Contributes to G1 cell cycle arrest. | nih.gov |

Effects on Cellular Processes in Cancer Cell Lines

A prominent effect of coumarin-based hydroxamic acids across multiple cancer cell lines is the induction of cell cycle arrest, predominantly at the G2/M checkpoint. nih.govnih.govmdpi.com This arrest prevents cancer cells from proceeding through mitosis, thereby halting their division.

In human lung cancer A549 cells, compounds 10e and 11d were shown to significantly arrest cells at the G2/M phase. mdpi.com

Similarly, in the MDA-MB-231 breast cancer cell line, compounds 13a and 13c were also found to cause cell cycle arrest in the G2/M phase. nih.govnih.govekb.eg

A coumarin dimer, compound 139 , was also reported to induce G2/M phase arrest in the MCF-7 breast cancer cell line. nih.gov

This G2/M arrest is a key mechanism contributing to the anti-proliferative effects of these compounds.

Coumarin-based hydroxamic acids are potent inducers of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. nih.gov This effect has been observed across a variety of cancer cell lines.

In MDA-MB-231 breast cancer cells, compounds 13a and 13c induced apoptosis more effectively than the reference drug SAHA. nih.govnih.gov At a concentration of 2 µM, compound 13c induced apoptosis in 25.14% of cells, compared to 12.6% for SAHA. nih.gov

The novel conjugate ZN444B was also confirmed to induce apoptosis in breast cancer cells in a dose-dependent manner. nih.gov

In human lung cancer A549 cells, compounds 10e and 11d were shown to enhance apoptosis. mdpi.com

Studies on SAHA analogs in breast cancer cell lines (MCF-7) demonstrated that the compounds are efficient inducers of apoptosis, regulating the expression of several associated proteins. researchgate.net

In cervical cancer HeLa cells, SAHA treatment leads to apoptosis, a process linked to the differential expression of several key proteins. nih.gov

The induction of apoptosis is often mediated through the intrinsic mitochondrial pathway, involving changes in the expression of Bcl-2 family proteins and the activation of caspases. nih.govnih.gov

A consistent finding in the evaluation of coumarin suberoylanilide hydroxamic acid derivatives is their ability to inhibit cancer cell proliferation and the long-term survival skill of forming colonies. nih.gov

Compounds 13a and 13c demonstrated potent anti-proliferative activities against several solid tumor cell lines, with IC₅₀ values in the range of 0.36–2.91 µM. nih.govnih.govsemanticscholar.org

In colony formation assays using MDA-MB-231 breast cancer cells, compounds 13a and 13c caused a more significant inhibition of colony growth than SAHA. nih.govekb.eg

The compound ZN444B also significantly decreased cell proliferation and inhibited colony formation in breast cancer cells. nih.gov

SAHA was found to suppress the growth of prostate cancer cell lines LNCaP, PC-3, and TSU-Pr1 at micromolar concentrations. nih.gov

Analogs of SAHA have shown significant cytotoxic potential, with IC₅₀ values ranging from 1.6 to 19.2 µM in various tumor cell lines. researchgate.net

This broad anti-proliferative activity underscores the potential of this class of compounds as anti-cancer agents.

Metastasis is a primary cause of cancer-related mortality. Certain coumarin-based hydroxamic acids have demonstrated the ability to inhibit processes crucial for metastasis, such as cell migration and invasion, in specific in vitro models.

In a wound-healing assay with the highly metastatic MDA-MB-231 breast cancer cell line, compounds 13a and 13c significantly inhibited cell migration in a dose- and time-dependent manner, showing greater potency than SAHA. nih.govnih.govsemanticscholar.org These compounds maintained statistically significant anti-metastatic activity at a concentration as low as 0.25 µM after 48 hours. nih.govsemanticscholar.org

The novel conjugate ZN444B was also shown to significantly inhibit breast cancer cell metastasis in vitro. nih.gov

SAHA has been found to inhibit the migration and invasion abilities of 4T1 breast cancer cells, partly by inhibiting the activity of MMP-9, an enzyme involved in breaking down the extracellular matrix. plos.org

These findings suggest that beyond inhibiting growth, these compounds may also play a role in preventing cancer spread.

Differential Cellular Responses Across Various Cancer Cell Lines

The efficacy of coumarin suberoylanilide hydroxamic acid and its derivatives varies among different types of cancer cell lines, indicating a differential cellular response. The compounds have been tested against a range of cancers, including breast, prostate, cervical, lung, and leukemia.

Breast Cancer: Cell lines such as MDA-MB-231, MCF-7, and 4T1 have been extensively used. nih.govnih.govplos.org Compounds like 13a and 13c showed potent activity against MDA-MB-231 cells. nih.govnih.gov The compound ZN444B was also highly effective against breast cancer cells. nih.gov SAHA analogs displayed significant cytotoxicity in the MCF-7 cell line, with some analogs having IC₅₀ values as low as 1.6 µM. researchgate.net

Prostate Cancer: SAHA has been shown to suppress the growth of LNCaP, PC-3, and TSU-Pr1 cell lines. nih.gov Certain coumarin-based hydroxamates have also demonstrated significant anti-proliferative effects on prostate cancer cells. ekb.eg

Cervical Cancer: The HeLa cell line has been a model for studying the effects of these compounds. nih.govmdpi.com Compounds 10e and 11d exhibited potent anti-proliferative activity against HeLa cells, comparable to or better than SAHA. mdpi.com

Lung Cancer: The A549 lung cancer cell line has shown sensitivity to this class of inhibitors. nih.govmdpi.com Compounds 10e and 11d were particularly effective against A549 cells. mdpi.com Another coumarin derivative, 9f , showed a CC₅₀ of 7.1 µM in A549 cells. nih.gov

Leukemia: Natural coumarins like esculetin (B1671247) have been shown to induce G1 arrest in human HL-60 leukemia cells. nih.gov

The table below summarizes the anti-proliferative activity of selected coumarin-based hydroxamic acids and related compounds across various cancer cell lines.

| Compound/Analog | Cancer Type | Cell Line | Observed Effect/IC₅₀ or CC₅₀ | Reference |

| SAHA | Prostate | LNCaP, PC-3, TSU-Pr1 | Growth suppression at 2.5-7.5 µM | nih.gov |

| SAHA | Breast | MCF-7, MDA-MB-231, 4T1 | Enhances radiosensitivity | plos.org |

| Compound 10e | Lung | A549 | IC₅₀ < SAHA | mdpi.com |

| Compound 10e | Cervical | HeLa | IC₅₀ < SAHA | mdpi.com |

| Compound 11d | Lung | A549 | IC₅₀ comparable to SAHA | mdpi.com |

| Compound 11d | Cervical | HeLa | IC₅₀ comparable to SAHA | mdpi.com |

| Compound 13a | Breast | MDA-MB-231 | IC₅₀: 0.36 µM | nih.gov |

| Compound 13c | Breast | MDA-MB-231 | IC₅₀: 0.41 µM | nih.gov |

| ZN444B | Breast | MDA-MB-231, MCF-7 | Significant proliferation inhibition | nih.gov |

| SAHA Analog 2d | Breast | MCF-7 | IC₅₀: 1.6 µM | researchgate.net |

| SAHA Analog 2h | Breast | MCF-7 | IC₅₀: 1.8 µM | researchgate.net |

| SAHA Analog 2j | Breast | MCF-7 | IC₅₀: 1.6 µM | researchgate.net |

| Coumarin Derivative 9f | Lung | A549, H2170 | CC₅₀: 7.1 µM (A549), 3.3 µM (H2170) | nih.gov |

Comparative Analysis with Established Histone Deacetylase Inhibitors

Relative Potency and Efficacy Compared to Vorinostat (SAHA)

Vorinostat (SAHA) is a foundational hydroxamic acid-based HDAC inhibitor and serves as a common benchmark for newly synthesized compounds. Research indicates that coumarin-based hydroxamates, including those structurally similar to CSHA, often exhibit comparable or superior potency and efficacy.

A number of studies have demonstrated that the incorporation of a coumarin (B35378) moiety can enhance the inhibitory activity against HDACs. For instance, certain coumarin-based hydroxamate derivatives have been shown to be significantly more potent than SAHA. In one study, a novel coumarin-containing hydroxamate, compound 10e , exhibited an IC50 value of 0.24 nM against HDAC1, which was approximately 90 times more potent than SAHA (IC50 = 21.10 nM) nih.gov. Another derivative, 11d , also showed greater potency than SAHA against several HDAC isoforms nih.gov. Specifically, against HDAC1, HDAC2, and HDAC8, compound 10e was about 88, 27, and 12 times more potent than SAHA, respectively nih.gov. Similarly, compound 11d was roughly 11, 60, and 107 times more potent against the same isoforms nih.gov.

In terms of anti-proliferative efficacy, coumarin-based hydroxamates have demonstrated notable advantages. Several derivatives have shown greater cytotoxic effects against various cancer cell lines compared to SAHA. For example, compounds 13a and 13c displayed 2- to 3-fold more potent anti-proliferative activity than SAHA in multiple cancer cell lines, including MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and H157 (lung cancer) nih.gov. In another study, certain coumarin-based hydroxamates were two to five times more potent than SAHA in terms of cytotoxicity against five different cancer cell lines nih.gov.

Furthermore, these compounds have been shown to be more effective at inducing apoptosis and cell cycle arrest. At a concentration of 1 µM, compounds 13a and 13c induced apoptosis in 13.24% and 19.26% of MDA-MB-231 cells, respectively, whereas SAHA only induced apoptosis in 7.3% of cells at the same concentration nih.gov. These coumarin derivatives also demonstrated a superior ability to inhibit cancer cell migration compared to SAHA nih.gov. A recently developed coumarin-hydroxamate conjugate, ZN444B , also showed a significant increase in the acetylation of histones H3 and H4 compared to SAHA nih.gov.

Comparative Anti-proliferative Activity of Coumarin-Based Hydroxamates and Vorinostat (SAHA)

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 13a | MDA-MB-231 | 0.73 |

| SAHA | MDA-MB-231 | 1.45 |

| 13c | MDA-MB-231 | 0.36 |

| SAHA | MDA-MB-231 | 1.45 |

| 13a | MCF-7 | 2.91 |

| SAHA | MCF-7 | 5.23 |

| 13c | MCF-7 | 1.58 |

| SAHA | MCF-7 | 5.23 |

| 13a | H157 | 1.84 |

| SAHA | H157 | 4.66 |

| 13c | H157 | 1.02 |

| SAHA | H157 | 4.66 |

| 13a | A549 | 2.85 |

| SAHA | A549 | 2.17 |

| 13c | A549 | 2.01 |

| SAHA | A549 | 2.17 |

Data sourced from a study on coumarin-based hydroxamates. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. nih.gov

Comparison with Other Hydroxamic Acid-Based HDAC Inhibitors (e.g., Trichostatin A, Belinostat, Panobinostat)

Beyond SAHA, the hydroxamic acid class of HDAC inhibitors includes potent compounds like Trichostatin A (TSA), Belinostat, and Panobinostat. While direct comparative studies between CSHA and all of these agents are limited, inferences can be drawn from the broader research on coumarin-based hydroxamates.

TSA is a natural product that exhibits strong HDAC inhibitory activity nih.gov. Structurally, it shares the hydroxamate zinc-binding group with CSHA but has a different linker and cap group nih.gov. Belinostat and Panobinostat are also pan-HDAC inhibitors that have shown efficacy in treating certain cancers taylorandfrancis.com.

Coumarin-based hydroxamates have demonstrated a competitive edge in terms of potency. As mentioned earlier, some coumarin derivatives exhibit nanomolar IC50 values against specific HDAC isoforms, placing them in a similar potency range as Panobinostat, which is known for its potent pan-HDAC inhibition.

In terms of cellular effects, coumarin-based hydroxamates, much like other hydroxamic acid inhibitors, induce cell cycle arrest and apoptosis drugbank.com. For instance, coumarin derivatives have been shown to cause G2/M phase arrest in A549 lung cancer cells and enhance apoptosis nih.gov. This is consistent with the known mechanisms of other hydroxamic acid-based inhibitors, which also modulate cell cycle regulatory proteins and apoptotic pathways plos.org.

One study on coumarin-based benzamides, which are structurally related to hydroxamates, showed that a lead compound had an IC50 value against HDAC1 that was nearly equal to that of Entinostat, a benzamide (B126) HDAC inhibitor drugbank.com. This suggests that the coumarin scaffold can be effectively utilized in various classes of HDAC inhibitors to achieve high potency.

IC50 Values of Various HDAC Inhibitors Against Cancer Cell Lines

| Inhibitor | Cell Line | IC50 (µM) |

|---|---|---|

| Vorinostat (SAHA) | SW-982 (Synovial Sarcoma) | 8.6 |

| Panobinostat | SW-982 (Synovial Sarcoma) | 0.1 |

| Belinostat | SW-982 (Synovial Sarcoma) | 1.4 |

| Vorinostat (SAHA) | SW-1353 (Chondrosarcoma) | 2.0 |

| Panobinostat | SW-1353 (Chondrosarcoma) | 0.02 |

| Belinostat | SW-1353 (Chondrosarcoma) | 2.6 |

This table provides a general comparison of the potency of different hydroxamic acid-based HDAC inhibitors in sarcoma cell lines. Direct comparative data for CSHA in these specific cell lines is not available.

Distinct Molecular and Cellular Effects Relative to Other HDAC Inhibitor Classes

HDAC inhibitors are broadly classified based on their chemical structure, which influences their interaction with the HDAC enzyme and their downstream biological effects. The primary classes include hydroxamic acids (like CSHA and Vorinostat), cyclic peptides (like Romidepsin), and benzamides (like Entinostat).

Hydroxamic acid-based inhibitors, including CSHA, function primarily by chelating the zinc ion in the active site of class I and II HDACs patsnap.com. This leads to a general accumulation of acetylated histones and non-histone proteins, resulting in the reactivation of tumor suppressor genes and the induction of apoptosis and cell cycle arrest patsnap.com. A unique molecular effect identified for a novel coumarin-hydroxamate conjugate, ZN444B , is its ability to specifically target the HDAC1-Sp1-FOSL2 signaling axis, leading to the downregulation of FOSL2 expression in breast cancer cells nih.gov. The coumarin moiety in ZN444B is thought to enhance its affinity for HDAC1 nih.gov.

In contrast, cyclic peptide HDAC inhibitors like Romidepsin have a distinct mechanism of action. Romidepsin is a prodrug that requires intracellular reduction of a disulfide bond to become active nih.govdrugbank.com. Its active form contains a thiol group that interacts with the zinc ion in the HDAC active site nih.gov. This activation mechanism is unique to this class of inhibitors. Furthermore, Romidepsin has shown the ability to induce apoptosis through both the intrinsic and extrinsic pathways and can overcome resistance mediated by the overexpression of the anti-apoptotic protein Bcl-2, a feature not universally shared by all HDAC inhibitors nih.gov.

Benzamide HDAC inhibitors, such as Entinostat, exhibit a different profile of activity. Entinostat is a class I selective HDAC inhibitor and has been shown to have significant immunomodulatory effects nih.govnih.gov. It can enhance anti-tumor immunity by targeting and reducing the suppressive function of regulatory T cells (Tregs) plos.org. This is achieved, in part, by downregulating the expression of Foxp3, a key transcription factor for Treg function plos.org. This immunomodulatory effect is a distinct feature of this class of HDAC inhibitors and is not as prominently reported for hydroxamates or cyclic peptides.

Future Research Avenues and Prospects

Development of More Selective and Potent Coumarin-Based HDAC Inhibitors

A primary objective in the development of HDAC inhibitors is to enhance their potency and selectivity, thereby maximizing therapeutic efficacy while minimizing off-target effects. Histone deacetylases are a family of enzymes with multiple isoforms, grouped into different classes (Class I, II, III, and IV). nih.govnih.gov While early inhibitors like Vorinostat (SAHA) are pan-HDAC inhibitors, affecting multiple HDAC isoforms, current research is geared towards developing isoform-selective or class-selective inhibitors. wikipedia.orgdrugbank.com

The coumarin (B35378) scaffold has proven to be an effective surface recognition "cap" group for interacting with HDAC enzymes. nih.gov Researchers are actively designing and synthesizing novel coumarin-based hydroxamate derivatives to improve upon existing compounds. For instance, studies have shown that modifications to the coumarin ring and the linker region connecting it to the zinc-binding hydroxamate group can dramatically influence inhibitory activity.

One study detailed the synthesis of a series of coumarin-based hydroxamate derivatives, with some compounds showing significantly greater potency against HDAC1 than the FDA-approved drug Vorinostat (SAHA). nih.govmdpi.com The most potent compound, designated 10e, exhibited an IC₅₀ value of 0.24 nM against HDAC1, making it nearly 90 times more active than SAHA (IC₅₀ = 21.10 nM). mdpi.com This same compound also showed enhanced potency against HDAC2 and HDAC8. nih.govmdpi.com Another study found that alkoxy-substituted coumarin derivatives generally displayed stronger HDAC1 inhibitory activity than benzyloxy-substituted ones, and that inhibitory activity was dependent on the length of the linker chain. nih.govsemanticscholar.org

These findings underscore a clear future direction: the continued rational design and structure-activity relationship (SAR) studies of coumarin-based inhibitors. By systematically altering the substitutions on the coumarin core and optimizing the linker length and composition, researchers aim to develop next-generation inhibitors with superior potency and a more refined selectivity profile for specific HDAC isoforms implicated in particular diseases.

Table 1: Comparative HDAC1 Inhibitory Activity of Select Coumarin-Based Compounds

| Compound | Description | HDAC1 IC₅₀ (nM) | Fold-Activity vs. SAHA | Reference |

|---|---|---|---|---|

| Vorinostat (SAHA) | FDA-approved pan-HDAC inhibitor | 21.10 | 1x | mdpi.com |

| 10e | Novel coumarin-based hydroxamate derivative | 0.24 | ~88x | mdpi.com |

| 13c | Alkoxy-substituted coumarin derivative | 0.30 | ~70x | semanticscholar.org |

Elucidation of Novel Molecular Targets and Signaling Pathways

While HDACs are the primary targets of CSHA and its analogs, the full spectrum of their molecular interactions and the downstream signaling pathways they modulate is not completely understood. A crucial area of future research is to look beyond general histone hyperacetylation and identify novel, non-histone protein targets and specific signaling cascades affected by these compounds. nih.gov The acetylation status of non-histone proteins—including transcription factors, chaperones, and structural proteins—is vital for cellular function, and its modulation can have profound effects. wikipedia.org

A significant breakthrough in this area was the discovery of a novel signaling axis targeted by a coumarin-hydroxamate hybrid compound, ZN444B. nih.gov Mechanistic studies revealed that ZN444B's anti-cancer activity in breast cancer models is not solely due to general HDAC inhibition. Instead, it specifically targets the HDAC1-Sp1-FOSL2 signaling pathway. The compound was found to inhibit the deacetylase activity of HDAC1 on the Sp1 transcription factor. This action prevents Sp1 from binding to the promoter of FOS-like antigen 2 (FOSL2), a protein correlated with breast cancer progression and metastasis, thereby suppressing its expression. nih.gov

This discovery highlights that coumarin-based HDAC inhibitors can exert their effects through highly specific and previously unknown mechanisms. Future research will likely employ advanced proteomic and transcriptomic techniques to:

Identify other non-histone protein substrates for HDACs that are modulated by coumarin-based inhibitors.

Uncover new signaling pathways, like the HDAC1-Sp1-FOSL2 axis, that are selectively disrupted.

Explore how these specific molecular events contribute to the observed anti-proliferative and pro-apoptotic effects in cancer cells. nih.govnih.gov

Elucidating these novel targets and pathways will not only deepen our understanding of the mechanism of action of these compounds but also help identify predictive biomarkers for patient response and reveal new therapeutic opportunities.

Exploration of Polypharmacology and Hybrid Compound Strategies

The concept of designing single chemical entities that can modulate multiple biological targets, known as polypharmacology, is a promising strategy in drug discovery. nih.gov This approach is particularly relevant for complex diseases like cancer, which involve multiple aberrant pathways. Hybrid compounds, which combine two or more distinct pharmacophores into a single molecule, are the embodiment of this strategy. nih.govsci-hub.se Coumarin Suberoylanilide Hydroxamic Acid is itself a hybrid, merging the coumarin scaffold with the key structural elements of the HDAC inhibitor SAHA. mdpi.com

Future research is set to expand on this concept by creating novel coumarin-containing hybrids that can simultaneously engage HDACs and other important cancer-related targets. researchgate.net The versatility of the coumarin core makes it an ideal platform for hybridization. nih.gov The goals of this strategy are to achieve synergistic anti-cancer effects, overcome drug resistance, and potentially reduce side effects compared to combination therapies using separate drugs. sci-hub.se

Examples of potential hybrid strategies include:

Coumarin-Kinase Inhibitor Hybrids: Combining a coumarin-hydroxamate structure with a pharmacophore known to inhibit protein kinases that are crucial for tumor growth and survival. researchgate.net

Coumarin-Topoisomerase Inhibitor Hybrids: Designing molecules that can both inhibit HDACs and interfere with DNA replication by targeting topoisomerase enzymes.

Coumarin-HSP90 Inhibitor Hybrids: Creating dual-action compounds that disrupt epigenetic regulation via HDAC inhibition and interfere with protein folding and stability by inhibiting Heat Shock Protein 90 (HSP90).

The development of such multi-target agents requires sophisticated chemical synthesis and a deep understanding of the structural requirements for each pharmacological activity. sci-hub.se This avenue of research holds the potential to generate highly innovative therapeutics with superior efficacy against aggressive and drug-resistant cancers. sci-hub.se

Advanced Methodologies for Mechanistic Studies in Cellular Models

To fully explore the potential of coumarin-based HDAC inhibitors, researchers must leverage advanced and innovative methodologies for mechanistic studies. While standard techniques like western blotting and flow cytometry provide valuable data, the complexity of epigenetic regulation and cellular signaling demands more sophisticated approaches. nih.govmdpi.com

Future research will increasingly rely on:

Advanced Cellular Models: Moving beyond traditional 2D cell cultures to more physiologically relevant models, such as 3D tumorspheres or organoids. These models better recapitulate the tumor microenvironment and the cellular heterogeneity seen in patients, including the distinction between cancer stem cells (CSCs) and bulk tumor cells. bioengineer.org Screening compounds in these models can provide more predictive insights into their efficacy. bioengineer.org

Innovative Chemical Probes and Tools: The development of novel chemical tools is essential for dissecting complex biological systems. This includes the design of fluorescent probes, such as coumarin-SAHA derivatives, which can be used to determine the binding affinities and kinetics of inhibitors within living cells without relying on complex instrumentation. nih.govresearchgate.net Another cutting-edge strategy is the development of PROteolysis-TArgeting Chimeras (PROTACs). A coumarin-based PROTAC could be designed to not just inhibit an HDAC enzyme but to target it for complete degradation by the cell's own machinery, offering a potentially more profound and lasting therapeutic effect. nih.gov

High-Content Imaging and Omics Technologies: The use of automated high-content imaging allows for the simultaneous analysis of multiple cellular parameters (e.g., cell viability, morphology, protein localization) in response to drug treatment, providing a rich, multi-dimensional dataset. bioengineer.org Integrating this with multi-omics approaches (genomics, proteomics, epigenomics) will be critical to building a comprehensive picture of how coumarin-based inhibitors rewire cellular networks and to identify the precise molecular changes that underpin their therapeutic effects. bioengineer.org

By embracing these advanced methodologies, the scientific community can accelerate the discovery process, gain unprecedented mechanistic insights, and better translate the promise of coumarin-based HDAC inhibitors into clinical reality.

Q & A

Q. What are the optimal synthetic routes for Coumarin Suberoylanilide Hydroxamic Acid, and how can purity be validated?

The compound can be synthesized by coupling coumarin derivatives to suberoylanilide hydroxamic acid (SAHA) via hydroxylamine-mediated aminolysis. Key steps include:

- Ester exchange : Start with diethyl suberate, react with hydroxylamine under alkaline conditions to form the hydroxamic acid moiety .

- Coumarin conjugation : Use carbodiimide crosslinkers (e.g., EDC/NHS) to attach coumarin fluorophores to the SAHA backbone, ensuring pH control (6.5–7.5) to prevent hydroxamate degradation .

- Purity validation : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) and LC-MS to confirm >95% purity. Monitor for unreacted intermediates, which can skew biological assay results .

Q. How does Coumarin Suberoylanilide Hydroxamic Acid modulate histone deacetylase (HDAC) activity in vitro?

The hydroxamic acid group chelates zinc ions in HDAC catalytic pockets, inhibiting deacetylase activity. Methodologically:

- Use fluorometric HDAC activity assays (e.g., Boc-Lys(Ac)-AMC substrate) to measure IC50 values.

- Compare inhibition kinetics to SAHA controls; coumarin tagging does not significantly alter HDAC affinity (IC50 ~10–50 nM) but enables real-time tracking via fluorescence microscopy .

Q. What assays are recommended to assess cell cycle arrest induced by this compound?

- Flow cytometry : Treat cells (e.g., HepG2.2.15) for 24–48 hours, stain with propidium iodide, and analyze DNA content. SAHA derivatives typically induce G0/G1 arrest (e.g., 70.9% cells in G0/G1 at 5.0 μM vs. 46.3% in controls) .

- Western blotting : Validate p21<sup>WAF1/CIP1</sup> upregulation and cyclin D1 downregulation, key markers of HDAC inhibitor-induced cell cycle arrest .

Advanced Research Questions

Q. How can researchers resolve contradictions in apoptosis data across cell lines?

Discrepancies arise from cell-type-specific HDAC isoform expression. For example:

- In prostate cancer, SAHA activates caspase-3 via Bcl-2 suppression .

- In hepatocellular carcinoma, apoptosis is minimal at low doses (<5 μM), with dominant G0/G1 arrest . Methodological fix : Perform HDAC isoform profiling (e.g., HDAC1/2 vs. HDAC6 knockdown) and correlate with apoptotic markers (annexin V/PI staining) .

Q. What experimental models are suitable for studying HIV latency reactivation with this compound?

- Primary CD4+ T cells : Isolate from HAART-treated patients, treat with 0.5–2 μM Coumarin-SAHA, and measure HIV RNA via RT-qPCR. Fluorescence tracking confirms intracellular uptake .

- J-Lat cell lines : Use Tat-GFP reporters to quantify reactivation efficiency. SAHA derivatives recruit P-TEFb to the HIV LTR, enhancing transcription (2–5-fold activation vs. controls) .

Q. How can fluorescence properties of this compound improve chromatin interaction studies?

- Live-cell imaging : Track nuclear localization in real time (excitation/emission: 355/460 nm). Coumarin fluorescence correlates with HDAC binding, validated via FRET with histone H3K9ac antibodies .

- ChIP-seq optimization : Crosslink cells post-treatment, immunoprecipitate acetylated histones, and use coumarin fluorescence to quantify compound-chromatin binding efficiency .

Q. What strategies mitigate off-target effects in kinase signaling pathways?

SAHA derivatives can activate Akt via PI3K, confounding HDAC-specific effects. Mitigation steps:

- Akt inhibition : Co-treat with LY294002 (PI3K inhibitor) to isolate HDAC-related phenotypes .

- Phosphoproteomics : Use SILAC labeling to identify off-target kinases (e.g., MAPK) activated >2-fold by this compound .

Q. How does this compound synergize with DNA methyltransferase (DNMT) inhibitors?

- Combinatorial dosing : Treat MCF-7 cells with 1 μM this compound + 5-aza-2′-deoxycytidine (72 hours). Synergy scores (Chou-Talalay CI <0.8) result from dual histone acetylation and DNA demethylation .

- Methylation-specific PCR : Validate LINE-1 hypomethylation and re-expression of tumor suppressors (e.g., BRCA1) .

Methodological Challenges & Solutions

Q. Why do HDAC isoform selectivity assays yield variable results?

HDAC6 (cytoplasmic) vs. HDAC1/2 (nuclear) selectivity depends on cell fractionation protocols:

Q. How to optimize chromatin immunoprecipitation (ChIP) for acetylated RelA/p65 studies?

SAHA enhances RelA/p65 acetylation at Lys310 via p300 activation. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.